molecular formula C24H17N B2927636 2,7-diphenyl-9H-carbazole CAS No. 42448-04-4

2,7-diphenyl-9H-carbazole

Cat. No.: B2927636
CAS No.: 42448-04-4
M. Wt: 319.407
InChI Key: NWLCIOKUOGGKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diphenyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their unique electronic properties and stability. The 2,7-diphenyl substitution pattern enhances the compound’s optoelectronic properties, making it a valuable material in various scientific and industrial applications.

Scientific Research Applications

2,7-Diphenyl-9H-carbazole has a wide range of applications in scientific research, including:

    Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties.

    Materials Science: Employed in the synthesis of conducting polymers and nanomaterials for electronic devices.

    Chemistry: Serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.

Mechanism of Action

Target of Action

2,7-Diphenyl-9H-carbazole is a compound that primarily targets organic optoelectronic materials . It is used in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and organic field-effect transistors .

Mode of Action

The compound exhibits excellent electronic transport properties . It interacts with its targets by facilitating the transfer of electrons, which is crucial in the functioning of optoelectronic devices .

Biochemical Pathways

It is known that the compound plays a significant role in the electron transfer processes in optoelectronic devices .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied, it is known that the compound has a molecular weight of 319.4, a density of 1.198±0.06 g/cm3, a melting point of 345 °C, and a boiling point of 575.4±19.0 °C . These properties may influence its bioavailability in hypothetical biological systems.

Result of Action

The primary result of the action of this compound is the facilitation of electron transfer in optoelectronic devices . This leads to the effective functioning of devices such as OLEDs and photovoltaic devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Direct contact and inhalation of its vapors should be avoided .

Safety and Hazards

When handling 2,7-Diphenyl-9H-carbazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Polycarbazole and its derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of ongoing research is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenyl-9H-carbazole typically involves the following steps:

    Starting Material: The synthesis begins with 9H-carbazole, a commercially available compound.

    Bromination: The 2,7-positions of 9H-carbazole are selectively brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diphenyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The nitrogen atom in the carbazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the carbazole core, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Formation of carbazole-2,7-dione.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated or alkylated derivatives of this compound.

Comparison with Similar Compounds

    3,6-Diphenyl-9H-carbazole: Similar structure but with phenyl groups at the 3,6-positions.

    N-Vinylcarbazole: A derivative with a vinyl group attached to the nitrogen atom.

    Poly(2,7-carbazole): A polymeric form with extended conjugation length.

Uniqueness: 2,7-Diphenyl-9H-carbazole is unique due to its specific substitution pattern, which enhances its optoelectronic properties. Compared to 3,6-diphenyl-9H-carbazole, the 2,7-substitution provides a lower bandgap and better charge transport properties, making it more suitable for applications in optoelectronics and materials science.

Properties

IUPAC Name

2,7-diphenyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-21-22-14-12-20(18-9-5-2-6-10-18)16-24(22)25-23(21)15-19/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLCIOKUOGGKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42448-04-4
Record name 2,7-Diphenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add 80 ml of toluene, 20 ml of ethanol, and 40 g of 2M sodium carbonate aqueous solution to 6.50 g of 2,7-dibromocarbazole, 7.32 g of phenyl boronic acid, 0.734 g of tetrakis triphenyl phosphine palladium; reflux the mixture for three hours while heating in nitrogen atmosphere followed by cooling down to room temperature; filter the mixture to remove insoluble matters; distill away the solvent to obtain 4.15 g of pale bark powder of 2,7-diphenyl carbazole; mix 4.01 g of the thus obtained 2,7-diphenyl carbazole, 4.37 g of 4-(8-hydroxyoctyloxy)iodine benzene, 3.45 g of potassium carbonate, 0.5 g of copper powder, and 20 ml of nitrobenzene; reflux the mixture for seven hours while heating in nitrogen atmosphere followed by cooling down to room temperature; filter the mixture to remove insoluble matters; distill away the solvent; next, refine the resultant with silica gel column chromatography using a liquid mixture of ethyl acetate and hexane as an eluting solution to obtain 2.0 g of a pale bark oily matter of 2.7-diphenyl-N-[4-(8-hydroxyoctyloxyphenyl)]carbazole; and then, tosylate, thioacetylate, and hydrolyze the thus obtained 2.7-diphenyl-N-[4-(8-hydroxyoctyloxyphenyl)]carbazole in the same manner as in Synthesis of Carbazole Derivative 2 to obtain 2,7-diphenyl-N-[4-(8-mercaptooctyloxyphenyl)]carbazole (hereinafter referred to as carbazole derivative 5) having a colorless needle-like crystal represented by the chemical structure 11.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenyl phosphine palladium
Quantity
0.734 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.